molecular formula C10H8BrN3O B13164976 (E)-7-Bromo-N'-hydroxyisoquinoline-1-carboximidamide

(E)-7-Bromo-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13164976
M. Wt: 266.09 g/mol
InChI Key: NPKFFINRTHSLOD-UHFFFAOYSA-N
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Description

(E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide typically involves the following steps:

    Bromination: The starting material, isoquinoline, undergoes bromination to introduce a bromine atom at the 7th position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Hydroxylation: The brominated isoquinoline is then subjected to hydroxylation to introduce a hydroxyl group at the N’ position. This can be done using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

    Carboximidamide Formation: The final step involves the formation of the carboximidamide group. This is typically achieved by reacting the hydroxylated product with cyanamide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of (E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.

Scientific Research Applications

(E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromoisoquinoline: Similar in structure but lacks the hydroxyl and carboximidamide groups.

    N’-Hydroxyisoquinoline-1-carboximidamide: Similar but without the bromine atom at the 7th position.

    Isoquinoline-1-carboximidamide: Lacks both the bromine and hydroxyl groups.

Uniqueness

(E)-7-Bromo-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other isoquinoline derivatives.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

7-bromo-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H8BrN3O/c11-7-2-1-6-3-4-13-9(8(6)5-7)10(12)14-15/h1-5,15H,(H2,12,14)

InChI Key

NPKFFINRTHSLOD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)Br

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C(=NO)N)Br

Origin of Product

United States

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